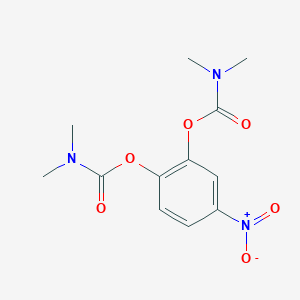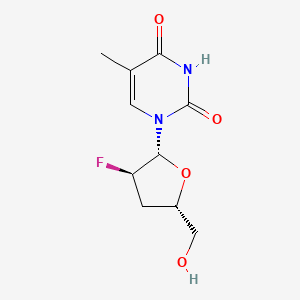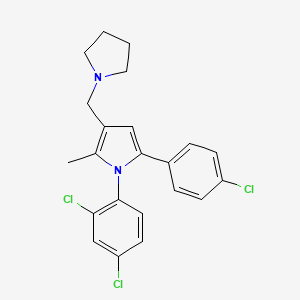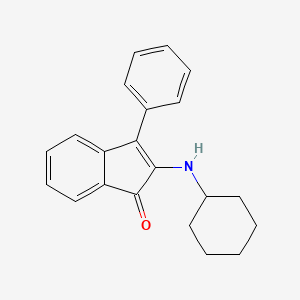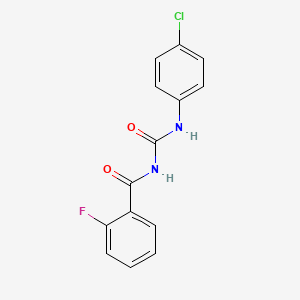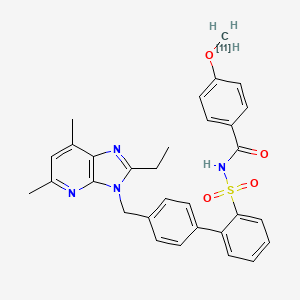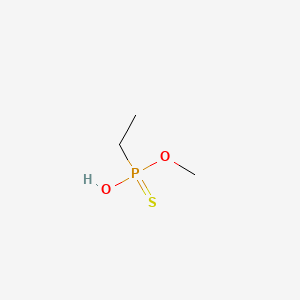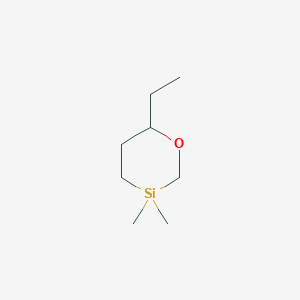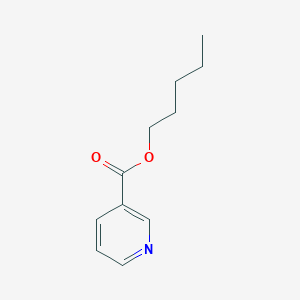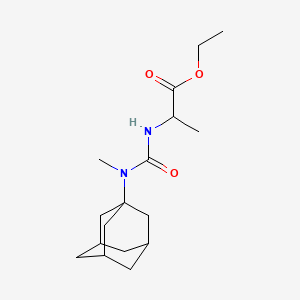
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC 9095, also known as Piccotac 9095, is a hydrocarbon resin primarily used in the adhesives industry. It is a low molecular weight, slightly aromatic-modified aliphatic C5 tackifier. This compound is known for its excellent adhesion properties, compatibility with various polymers, and its use in hot melt adhesives and pressure-sensitive adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CC 9095 involves the polymerization of aliphatic C5 hydrocarbons. The process typically includes the following steps:
Polymerization: The aliphatic C5 hydrocarbons undergo polymerization in the presence of a catalyst.
Modification: The resulting polymer is then slightly modified with aromatic compounds to enhance its properties.
Stabilization: Antioxidants are added to stabilize the resin and prevent degradation.
Industrial Production Methods
Industrial production of CC 9095 involves large-scale polymerization reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process includes:
Feedstock Preparation: Purification of aliphatic C5 hydrocarbons.
Polymerization: Conducted at elevated temperatures and pressures in the presence of a catalyst.
Modification and Stabilization: Addition of aromatic modifiers and antioxidants.
Purification and Packaging: The final product is purified, pastillated, and packed in polyethylene bags for distribution
Analyse Chemischer Reaktionen
Types of Reactions
CC 9095 undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to oxidation, affecting its adhesive properties.
Substitution: Aromatic modification involves substitution reactions where hydrogen atoms are replaced by aromatic groups.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Substitution: Involves aromatic compounds and catalysts under controlled conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the hydrocarbon resin.
Substitution Products: Aromatic-modified hydrocarbon resins with enhanced properties.
Wissenschaftliche Forschungsanwendungen
CC 9095 has a wide range of applications in scientific research, including:
Chemistry: Used as a tackifier in adhesives, enhancing the performance of various adhesive formulations.
Biology: Utilized in the development of bio-compatible adhesives for medical applications.
Medicine: Employed in the formulation of drug delivery systems where adhesive properties are crucial.
Industry: Widely used in packaging, labeling, and other industrial applications where strong adhesion is required
Wirkmechanismus
The mechanism of action of CC 9095 involves its ability to enhance adhesion through its molecular structure. The slightly aromatic-modified aliphatic C5 structure allows it to interact effectively with various polymers, improving adhesion. The addition of antioxidants stabilizes the resin, preventing degradation and maintaining its adhesive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piccotac 9095-E: Another variant of Piccotac 9095 with similar properties but slightly different molecular weight and softening point.
C9 Hydrocarbon Tackifiers: Similar in function but differ in their aromatic content and molecular structure.
Uniqueness
CC 9095 stands out due to its excellent balance of peel and shear, compatibility with a wide range of polymers, and its light color and low odor. These properties make it highly suitable for applications in hot melt adhesives and pressure-sensitive adhesives .
Eigenschaften
CAS-Nummer |
33396-49-5 |
|---|---|
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
BQMZASIEUOBBES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)

